molecular formula C8H16ClNO B6238756 N-cyclopropyloxan-4-amine hydrochloride CAS No. 1158426-65-3

N-cyclopropyloxan-4-amine hydrochloride

Cat. No.: B6238756
CAS No.: 1158426-65-3
M. Wt: 177.7
InChI Key:
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Description

N-cyclopropyloxan-4-amine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a hydrochloride salt form of N-cyclopropyloxan-4-amine, which is known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to an oxan-4-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyloxan-4-amine hydrochloride typically involves the reaction of cyclopropylamine with tetrahydro-2H-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The purification process may include recrystallization and filtration to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyloxan-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different oxidation states.

    Substitution: The compound can undergo substitution reactions where the cyclopropyl or oxan-4-amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

N-cyclopropyloxan-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyloxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-tetrahydro-2H-pyran-4-ylamine: A closely related compound with similar structural features.

    Cyclopropylamine: A simpler analog that lacks the oxan-4-amine moiety.

    Tetrahydro-2H-pyran-4-one: A precursor used in the synthesis of N-cyclopropyloxan-4-amine hydrochloride.

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group and an oxan-4-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1158426-65-3

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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